molecular formula C28H22N4O3 B280640 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B280640
M. Wt: 462.5 g/mol
InChI Key: AZQTYIDVMDIRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ has been shown to have various biochemical and physiological effects, making it a valuable tool in many research fields.

Mechanism of Action

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione exerts its effects by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including proteins, lipids, and DNA. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-induced ROS generation leads to the activation of redox-sensitive signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play important roles in cell proliferation, apoptosis, and inflammation, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects
6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to have various biochemical and physiological effects. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-induced oxidative stress has been shown to activate the NF-κB pathway, leading to the upregulation of proinflammatory cytokines and chemokines. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-induced ROS generation has also been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several advantages as a research tool. It is a stable compound that can be easily synthesized in high yields. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-induced oxidative stress can be easily monitored using various assays, including the dichlorofluorescein (DCF) assay and the lucigenin-enhanced chemiluminescence (LEC) assay. However, 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione also has some limitations. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-induced oxidative stress can lead to nonspecific effects, making it difficult to interpret the results of experiments. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can also cause cytotoxicity at high concentrations, limiting its use in cell-based assays.

Future Directions

There are several future directions for research on 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. One potential direction is the development of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione-based therapies for various diseases, including cancer and neurodegenerative disorders. Another potential direction is the use of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a research tool to study the role of oxidative stress in various biological processes. Further studies are also needed to elucidate the mechanisms of action of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its effects on cellular signaling pathways. Finally, the development of more specific and selective 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs could help overcome some of the limitations of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione as a research tool.

Synthesis Methods

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be synthesized through a multistep process involving the reaction of 2-methyl-1,4-naphthoquinone with 2-phenyl-3,5-dimethylpyrazole-4-carboxaldehyde, followed by the reaction with ammonium acetate. The final product is obtained through purification and recrystallization processes. The synthesis method of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been well-established, and the compound can be obtained in high yields.

Scientific Research Applications

6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been widely used as a research tool in various fields, including biochemistry, pharmacology, and toxicology. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been shown to induce oxidative stress in cells, leading to the activation of redox-sensitive signaling pathways. This property of 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has also been used to study the mechanisms of action of various drugs and compounds, as well as their potential therapeutic applications.

properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

10-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C28H22N4O3/c1-16-26(28(35)32(31(16)3)17-9-5-4-6-10-17)29-21-13-14-22-24-20(15-23(33)30(22)2)18-11-7-8-12-19(18)27(34)25(21)24/h4-15,29H,1-3H3

InChI Key

AZQTYIDVMDIRAA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C4C5=C(C=C3)N(C(=O)C=C5C6=CC=CC=C6C4=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C4C5=C(C=C3)N(C(=O)C=C5C6=CC=CC=C6C4=O)C

Origin of Product

United States

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